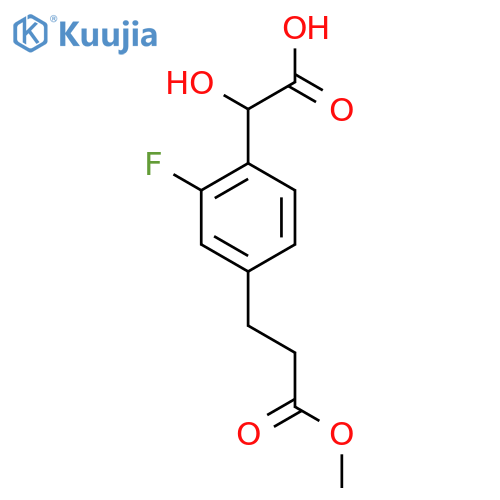

Cas no 1806614-79-8 (2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid)

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid

-

- インチ: 1S/C12H13FO5/c1-18-10(14)5-3-7-2-4-8(9(13)6-7)11(15)12(16)17/h2,4,6,11,15H,3,5H2,1H3,(H,16,17)

- InChIKey: WDGAJSKROQCJCK-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C(C(=O)O)O)CCC(=O)OC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 307

- トポロジー分子極性表面積: 83.8

- 疎水性パラメータ計算基準値(XlogP): 1

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015025821-500mg |

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid |

1806614-79-8 | 97% | 500mg |

798.70 USD | 2021-06-18 | |

| Alichem | A015025821-250mg |

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid |

1806614-79-8 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015025821-1g |

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid |

1806614-79-8 | 97% | 1g |

1,564.50 USD | 2021-06-18 |

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

10. Back matter

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acidに関する追加情報

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid (CAS No. 1806614-79-8): An Emerging Compound in Medicinal Chemistry

2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid (CAS No. 1806614-79-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of mandelic acids, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a fluorine atom and a methoxy group in the structure of 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid further enhances its pharmacological profile, making it a promising candidate for various therapeutic interventions.

The chemical structure of 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid is characterized by a fluoro-substituted benzene ring and a methoxy-substituted acetyl group attached to the mandelic acid scaffold. The fluoro substitution is known to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to specific biological targets. The methoxy group, on the other hand, can influence the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design.

Recent studies have explored the biological activities of 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid in various contexts. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests that 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid has also been investigated for its antimicrobial activity. Preliminary studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. These findings highlight the potential of 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid as a novel antibacterial agent in the fight against antibiotic-resistant infections.

The anticancer properties of 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid have also been explored in recent research. In vitro studies using human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including modulation of cell cycle progression and activation of pro-apoptotic signaling pathways. These findings suggest that 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid may have potential as a chemotherapeutic agent for various types of cancer.

Beyond its direct biological activities, 2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid has also been studied for its use as a building block in the synthesis of more complex molecules with enhanced therapeutic properties. The versatile chemical structure allows for easy functionalization and modification, making it an attractive starting material for drug discovery programs. Researchers are actively exploring ways to optimize the pharmacokinetic and pharmacodynamic properties of derivatives of 2-fluoro mandelic acids, with the goal of developing more effective and selective therapeutic agents.

In conclusion, 2-fluoro mandelic acids, particularly 2-fluoro 4 (3 methoxy 3 oxopropyl) mandelic acid, represent a promising class of compounds with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into their mechanisms of action and optimize their properties for clinical use. As our understanding of these compounds deepens, they are likely to play an increasingly important role in the development of novel treatments for a wide range of diseases.

1806614-79-8 (2-Fluoro-4-(3-methoxy-3-oxopropyl)mandelic acid) 関連製品

- 1309933-83-2(2-Allylphenyl-(2-bromobenzyl)ether)

- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)

- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)

- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)

- 127268-04-6(1-(4-methyl-1,3-thiazol-2-yl)-1,4-diazepane)

- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)

- 2228447-05-8(1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid)

- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)

- 1805597-98-1(4-Bromo-3-methyl-2-(trifluoromethoxy)aniline)

- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)